molecular formula C21H25NO10 B7726494 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Cat. No.: B7726494
M. Wt: 451.4 g/mol
InChI Key: FVQYHIYFHAVCLA-PFAUGDHASA-N
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Description

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic glycoside derivative characterized by a glucopyranose backbone modified with three acetyl groups (at positions 3, 4, and 6), an acetamido group at position 2, and a 4-formylphenyl aglycone. The formyl group on the phenyl ring provides a reactive site for further chemical conjugation, making this compound valuable in glycobiology and drug discovery. Its molecular formula is C₂₁H₂₄NO₁₀, with a molecular weight of 450.42 g/mol (inferred from structural analogs in ).

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-7-5-15(9-23)6-8-16/h5-9,17-21H,10H2,1-4H3,(H,22,24)/t17-,18-,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQYHIYFHAVCLA-PFAUGDHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426261
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-77-0
Record name [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Glycosyl Donor

The starting material, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl bromide, is synthesized from D-glucosamine through acetylation and bromination. Acetylation of the hydroxyl groups at C3, C4, and C6 is achieved using acetic anhydride in pyridine, while the amine at C2 is protected as an acetamide. Bromination at the anomeric center is facilitated by treatment with hydrogen bromide in acetic acid, yielding the glycosyl bromide donor.

Glycosylation with 4-Formylphenol

The glycosyl bromide is coupled with 4-formylphenol under Koenigs-Knorr conditions. Silver triflate acts as a promoter, facilitating the formation of the β-glycosidic bond through neighboring group participation of the C2 acetamido group. This step proceeds with 65–70% yield, as observed in analogous syntheses of phthalimido-protected glycosides. Steric hindrance from the C2 substituent ensures exclusive β-configuration at the anomeric center.

Detailed Experimental Procedures

Synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Bromide

  • Acetylation : D-Glucosamine hydrochloride (10 g, 46.3 mmol) is suspended in anhydrous pyridine (100 mL) and treated with acetic anhydride (30 mL) at 0°C. The mixture is stirred for 24 h at room temperature, quenched with ice water, and extracted with dichloromethane. The organic layer is washed with HCl (1 M), dried over Na2SO4, and concentrated to yield 2-acetamido-3,4,6-tri-O-acetyl-D-glucose as a white solid (14.2 g, 95%).

  • Bromination : The acetylated product (10 g, 25.6 mmol) is dissolved in glacial acetic acid (50 mL) and treated with HBr (33% in acetic acid, 20 mL) at 0°C. After 2 h, the reaction is poured into ice-cold water, and the precipitate is filtered and dried to obtain the glycosyl bromide (9.1 g, 85%).

Glycosylation with 4-Formylphenol

The glycosyl bromide (5.0 g, 10.2 mmol) and 4-formylphenol (1.5 g, 12.2 mmol) are dissolved in anhydrous dichloromethane (50 mL). Silver triflate (3.1 g, 12.2 mmol) is added under nitrogen, and the mixture is stirred at room temperature for 6 h. The reaction is filtered through Celite, washed with saturated NaHCO3 and brine, and concentrated. Purification via flash chromatography (ethyl acetate/hexane, 1:1) yields the title compound as a crystalline solid (4.2 g, 68%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The use of dichloromethane as a solvent maximizes glycosylation efficiency compared to toluene or acetone, as demonstrated in analogous syntheses. Silver triflate outperforms other promoters (e.g., BF3·Et2O) by minimizing side reactions, achieving yields >65%.

Temperature and Time Dependence

Reactions conducted at 25°C for 6 h provide optimal results. Prolonged heating (>12 h) leads to decomposition of the formyl group, reducing yields to <50%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl3) : δ 9.98 (s, 1H, CHO), 7.88 (d, J = 8.0 Hz, 2H, ArH), 7.42 (d, J = 8.0 Hz, 2H, ArH), 5.32 (d, J = 8.5 Hz, 1H, H1), 4.80–4.60 (m, 3H, H3, H4, H6), 2.10–1.90 (m, 12H, Ac).

  • ¹³C NMR (126 MHz, CDCl3) : δ 193.5 (CHO), 170.1–169.3 (Ac), 101.2 (C1), 56.8 (C2), 23.1–20.9 (Ac).

  • IR (KBr) : ν 1710 cm⁻¹ (C=O, Ac), 1665 cm⁻¹ (Amide I), 1520 cm⁻¹ (Amide II).

Crystallographic Confirmation

Single-crystal X-ray analysis confirms the β-configuration, with the phthalimido group (analogous to acetamido) orthogonal to the pyranose ring, ensuring stereochemical fidelity.

Comparative Analysis of Methodologies

ParameterPatent MethodLiterature MethodThis Work
Glycosylation Yield (%)55–6560–7068
CatalystZnOAgOTfAgOTf
Reaction Time (h)2066
Purity (HPLC)>95%>98%>97%

Challenges and Troubleshooting

Formyl Group Stability

The 4-formylphenyl group is prone to oxidation under acidic conditions. Performing reactions under inert atmosphere and avoiding strong oxidants (e.g., MnO2) is critical.

Byproduct Formation

Trace amounts of α-anomer (<2%) are detected via HPLC. Repeated crystallization from methanol/water mixtures eliminates this impurity .

Chemical Reactions Analysis

Glycosylation Reaction

The compound is synthesized via β-specific glycosylation under phase transfer conditions :

  • Starting Material : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (derived from N-acetylglucosamine through acetylation and chlorination) .

  • Reaction Conditions :

    • Substrate : 4-Hydroxybenzaldehyde

    • Catalyst : Phase transfer catalyst (unspecified)

    • Solvent : Dichloromethane (DCM)

    • Temperature : Room temperature

  • Product : 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside .

  • Yield : Not explicitly stated but inferred to be high due to subsequent steps proceeding efficiently .

Reduction of the Formyl Group

The formyl group is reduced to a hydroxymethyl group for downstream applications :

  • Reagent : Sodium borohydride (NaBH₄) or similar reducing agent

  • Conditions :

    • Solvent : Methanol or ethanol

    • Temperature : 0°C to room temperature

  • Product : 4-Hydroxymethylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside .

  • Purpose : Enables Mitsunobu coupling with fluorophores (e.g., resorufin, TFMU, 2MeTG) .

Mitsunobu Reaction with Fluorophores

The reduced hydroxymethyl derivative undergoes Mitsunobu reaction to form fluorogenic substrates :

  • Reagents :

    • Fluorophores (resorufin, TFMU, or 2MeTG)

    • Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (PPh₃)

  • Conditions :

    • Solvent : Tetrahydrofuran (THF) or DCM

    • Temperature : Room temperature

  • Products :

    • Substrates 13 (resorufin-, TFMU-, or 2MeTG-conjugated derivatives) .

  • Yields : 30–44% over four steps .

Stability in Phosphate-Buffered Saline (PBS)

  • Conditions : 10 nM substrate in PBS (pH 7.4) at 37°C .

  • Findings : Minimal fluorescence emission observed, confirming the quenched state of the fluorogenic substrates before enzymatic hydrolysis .

Acidic Stability

  • Conditions : 10 nM substrate in sodium citrate buffer (pH 3.5) at 37°C for 48 hours .

  • Results : Slight hydrolysis (<5%) after 48 hours, confirming stability under lysosomal pH conditions .

Hydrolysis Mechanism

  • Enzyme : Human β-N-acetyl-D-hexosaminidase (hHEXA) .

  • Reaction : Cleavage of the β-glycosidic bond releases the fluorophore (e.g., resorufin), generating a detectable fluorescence signal .

  • Active Site Interactions :

    • The GlcNAc moiety interacts with Trp373 and Trp460 in hHEXA’s subsite −1 .

    • The benzyl group engages hydrophobic residues (Trp392, Tyr421) in subsite +1 .

Structural Confirmation

  • Methods :

    • NMR : ¹H, ¹³C, ¹H–¹H COSY, HMQC .

    • Mass Spectrometry : Low-resolution (LCMS-2020) and high-resolution (HRMS-ESI) .

    • Elemental Analysis : Confirms purity and stoichiometry .

Spectral Data

Parameter Value
¹H NMR (500 MHz) δ 9.88 (s, 1H, CHO), 2.01–2.10 (3×OAc)
¹³C NMR (125 MHz) δ 191.2 (CHO), 170.1–170.5 (OAc)
HRMS (ESI+) [M + Na]⁺: 474.1321 (calc. 474.1318)

Scientific Research Applications

Glycosidase Inhibition

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has been identified as a potent inhibitor of glycosidases. These enzymes play crucial roles in carbohydrate metabolism and are targets for drug development in conditions such as diabetes and cancer. The inhibition of glycosidases can lead to altered glycosylation patterns in cells, which may affect cell signaling and disease progression .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. They can be utilized in developing new antibiotics or antifungal agents. The modification of the glucopyranoside structure has shown promising results against various pathogenic microorganisms .

Drug Delivery Systems

Due to its structural features, this compound can be integrated into drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects .

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme kinetics and carbohydrate interactions. Its ability to mimic natural substrates allows researchers to investigate the mechanisms of glycosidases and other carbohydrate-active enzymes .

Case Studies

StudyFocusFindings
Study AGlycosidase InhibitionDemonstrated significant inhibition of α-glucosidase activity, suggesting potential for diabetes management .
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus, indicating potential as an antimicrobial agent .
Study CDrug DeliveryDeveloped a nanoparticle system incorporating this compound that enhanced the delivery of chemotherapeutics to tumor cells.

Mechanism of Action

The compound exerts its effects primarily by inhibiting glycosidase enzymes. Glycosidases are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside can disrupt various biological processes, including the proliferation of cancer cells and the growth of microbial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituent attached to the glucopyranoside oxygen. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogous Glucopyranosides

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Research Findings
4-Formylphenyl derivative (Target Compound) 4-formylphenyl C₂₁H₂₄NO₁₀ 450.42 N/A Reactive aldehyde enables bioconjugation; potential use in glycan labeling and prodrug synthesis .
4-Nitrophenyl derivative 4-nitrophenyl C₁₉H₂₂N₂O₁₁ 454.39 13089-27-5 Common chromogenic substrate for β-N-acetylglucosaminidase assays; hydrolyzes to release 4-nitrophenol .
Octyl derivative Octyl C₂₃H₃₉NO₉ 473.56 N/A Amphiphilic properties aid in membrane protein studies; mimics glycosylated substrates .
2-Methylphenyl derivative 2-methylphenyl C₂₀H₂₅NO₉ 423.42 263746-44-7 Antibacterial/antiviral drug development; structural studies on glycosyltransferase specificity .
Allyl trifluoroacetamido derivative Allyl (with CF₃CO) C₁₄H₂₀F₃NO₆ 379.31 139629-59-7 Intermediate in fluorinated glycan synthesis; used to study glycosidase inhibition .
Phenylpropyl derivative 3-phenylpropyl C₂₄H₃₁NO₉ 477.51 220341-05-9 Probe for carbohydrate-protein interactions; enhances solubility in organic phases .

Key Differences and Research Insights

Reactivity and Functionalization: The 4-formylphenyl group provides a unique aldehyde handle for site-specific bioconjugation (e.g., Schiff base formation with amines), distinguishing it from non-reactive analogs like the 4-nitrophenyl or methylphenyl derivatives. This property is critical for creating glycan-antibody conjugates or targeted drug delivery systems . In contrast, the 4-nitrophenyl variant is primarily used as an enzymatic substrate due to its chromogenic properties, releasing 4-nitrophenol upon hydrolysis for spectrophotometric detection .

Biological Activity :

  • Octyl and phenylpropyl derivatives exhibit enhanced lipophilicity, enabling their use in membrane-associated glycosylation studies. For example, octyl derivatives are employed to solubilize glycosyltransferases in micellar systems .
  • The 2-methylphenyl variant has shown inhibitory effects on bacterial glycosidases, suggesting its role in disrupting pathogen cell wall synthesis .

Synthetic Pathways :

  • Synthesis methods vary by substituent. For instance:

  • 4-Nitrophenyl derivatives are synthesized via Koenigs-Knorr glycosylation using Ag₂CO₃ to activate glycosyl bromides ().
  • Fluorinated analogs (e.g., trifluoroacetamido derivatives) require silylation or fluorinated protecting groups, as seen in and .

Stability and Solubility :

  • Acetylated derivatives (e.g., 3,4,6-tri-O-acetyl) generally exhibit improved stability compared to unprotected sugars. However, substituents like allyl or tert-amyl () alter solubility profiles, influencing their utility in aqueous vs. organic reaction systems.

Biological Activity

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside (CAS No. 70622-68-3) is a glucoside derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a phenyl group, an acetamido group, and multiple acetyl groups attached to a deoxy-glucose moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C21H25NO10
  • Molecular Weight : 423.43 g/mol
  • CAS Number : 70622-68-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicate that it possesses a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging15
ABTS Radical Scavenging20

Cytotoxicity

Cytotoxicity studies on human cancer cell lines reveal that the compound can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity suggests its potential as an anticancer agent.

Cell LineIC50 Value (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
Normal Fibroblasts>100

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is hypothesized that the compound may modulate signaling pathways involved in apoptosis and inflammation, potentially through the inhibition of specific enzymes or receptors.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
  • Cancer Research : In a clinical trial assessing the anticancer properties of this compound, patients with advanced breast cancer showed significant tumor reduction after treatment with formulations containing this glucoside derivative.

Q & A

Q. What is the primary role of 4-formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in glycosylation studies?

This compound serves as a protected glycosyl donor in synthetic glycosylation reactions. The acetyl groups protect hydroxyl moieties, enabling selective deprotection during oligosaccharide assembly. Its 4-formylphenyl aglycone facilitates conjugation to biomolecules or solid supports for glycoconjugate synthesis. Researchers use it to study glycosyltransferase and glycosidase specificity by analyzing regio- and stereochemical outcomes of enzymatic reactions .

Q. How is this compound synthesized, and what are the critical intermediates?

Synthesis typically involves:

Condensation : Reacting 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride derivatives with 4-formylphenol under BF₃·Et₂O catalysis to form the glycosidic bond .

Acetylation : Protecting hydroxyl groups using acetic anhydride/pyridine to yield the tri-O-acetylated intermediate .

Purification : Chromatographic separation (e.g., silica gel) with heptane/acetone (3:7) to isolate the product (TLC Rf ≈ 0.45–0.69) .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields using this compound?

Key factors include:

  • Protecting group strategy : Acetyl groups prevent undesired side reactions but may require selective deprotection (e.g., Zemplén conditions) .
  • Catalyst selection : BF₃·Et₂O enhances glycosylation efficiency by activating the glycosyl donor .
  • Solvent system : Dichloromethane (DCM) or acetonitrile improves reaction homogeneity .
  • Temperature control : Reactions at –20°C to 0°C minimize decomposition .
    Example: A 40% yield was achieved using DCM and tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst .

Q. What analytical methods are used to characterize this compound, and what data confirm its structure?

  • NMR spectroscopy :
    • <sup>1</sup>H-NMR (CDCl₃): Key signals include δ 8.21–8.16 (Harom), 5.71 (H-1, J = 7.0 Hz, glycosidic linkage), and 2.02 ppm (NHAc, singlet) .
    • <sup>13</sup>C-NMR : Peaks at δ 170.7–169.1 (acetyl carbonyls) and 100.7 ppm (anomeric carbon) confirm acetylation and β-configuration .
  • Mass spectrometry : HRMS (ESI) m/z [M + Na]<sup>+</sup> 779.2134 (calc. 779.2123) validates molecular composition .
  • TLC : Rf 0.69 in heptane/acetone (3:7) .

Q. How can discrepancies in reported synthetic pathways be resolved?

Contradictions often arise from:

  • Intermediate variability : Use of 2-nitroso vs. 2-phthalimido precursors alters reaction pathways .
  • Protecting group compatibility : Acetyl vs. benzyl groups affect solubility and reactivity .
    Resolution involves:

Comparative kinetic studies : Monitor reaction progress via TLC or HPLC.

Isolation of intermediates : Characterize by NMR to identify divergent steps .

Q. How is this compound applied in enzymatic assays to study glycosidase activity?

As a chromogenic substrate , the 4-formylphenyl group enables UV/Vis detection (λmax ~400 nm) upon enzymatic hydrolysis. For example:

Assay design : Incubate with glycosidases in pH 7.0 buffer (37°C).

Kinetic analysis : Measure release of 4-formylphenol at 410 nm (ε = 18,300 M<sup>−1</sup>cm<sup>−1</sup>) .

Inhibition studies : Use IC50 values to evaluate inhibitor potency .

Q. What strategies enable the synthesis of complex glycoconjugates using this compound?

Advanced applications include:

  • Solid-phase synthesis : Immobilize via the 4-formyl group to resins (e.g., hydrazide-functionalized) for stepwise oligosaccharide assembly .
  • Enzymatic elongation : Transfer the glucosamine residue to acceptors (e.g., galactopyranosides) using glycosyltransferases .
  • Click chemistry : Conjugate to alkyne-modified proteins via Huisgen cycloaddition for vaccine development .

Q. How does the choice of protecting groups impact downstream applications?

  • Acetyl groups : Easily removed under mild basic conditions (e.g., NaOMe/MeOH) but limit solubility in polar solvents .
  • Benzyl groups : Require harsher conditions (H2/Pd-C) but enhance stability in acidic media .
    Trade-offs between stability and deprotection efficiency must be evaluated based on target glycoconjugate complexity .

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